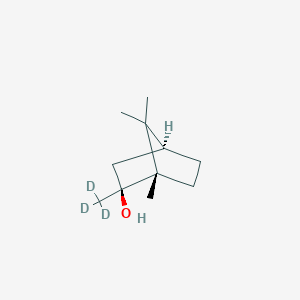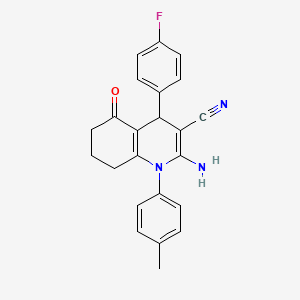
2-(5-hydroxy-1H-indol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with various reagents. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . Another approach includes the use of dihydrofuran and hydrazone mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-(5-hydroxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)acetic acid involves its role as a metabolite of serotonin. It is produced through the oxidative deamination of serotonin by monoamine oxidase. This compound then participates in various biochemical pathways, influencing processes such as mood regulation and gastrointestinal function .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: Another indole derivative with similar structural features but different biological roles.
5-methoxyindole-3-acetic acid: A compound with a methoxy group instead of a hydroxy group, leading to different chemical properties.
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)acetic acid is unique due to its specific role as a serotonin metabolite and its use as a biomarker for certain medical conditions. Its hydroxyl group at the 5-position of the indole ring distinguishes it from other indole derivatives, contributing to its unique chemical and biological properties .
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
2-(5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1+1,2+1,4+1,7+1,8+1,9+1 |
InChI 键 |
DUUGKQCEGZLZNO-HGVMTKQCSA-N |
手性 SMILES |
C1=C([13C]2=[13C](N1)[13CH]=[13CH][13C](=[13CH]2)O)CC(=O)O |
规范 SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)


![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)

![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)

![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)

![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
